2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Description
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a bicyclic heterocyclic compound characterized by a partially saturated 1,6-naphthyridine core. Key structural features include:
Properties
IUPAC Name |
2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNBSCGFAVDODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156702 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190440-63-1 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190440-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation with β-Diketones
A two-step protocol is widely adopted:
- Formation of the dihydro-naphthyridine intermediate : Reacting N-methyl-1,3-diaminopropane with ethyl acetoacetate in acetic acid at 80–100°C yields 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
- Aromatization : Treatment with dehydrogenation agents (e.g., Pd/C under hydrogen) completes the bicyclic structure.
Key variables :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Temperature : Cyclization efficiency plateaus above 100°C due to side reactions like dimerization.
Functionalization: Chlorination and Cyanation
Chlorination at Position 2
Industrial-Scale Synthesis
Continuous Flow Reactors
Adoption of flow chemistry enhances scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 65–75% | 85–90% |
| Purity | 92–95% | 98–99% |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces cyclization time from 8 hours to 30 minutes, achieving 88% yield with 99% conversion.
Reaction Optimization and Troubleshooting
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 95 |
| DMSO | 46.7 | 78 | 93 |
| Acetonitrile | 37.5 | 65 | 89 |
DMF balances polarity and boiling point, minimizing side reactions.
Catalytic Additives
Adding 5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves cyanation yields by 15–20%.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC with C18 column (acetonitrile/water = 70:30) resolves impurities (<0.5%).
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid.
Reduction: Production of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonimidic acid.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group, in particular, can act as a bioisostere for other functional groups, allowing the compound to bind to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Insights :
Substituent Variations at Position 4
Key Insights :
Modifications at Position 6
Key Insights :
Functional Group Replacements
Biological Activity
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound belonging to the naphthyridine family. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10ClN3
- Molecular Weight : 207.63 g/mol
- CAS Number : 60316-25-8
- SMILES Notation : CN1CCC2=NC(=C(C=C2C1)C#N)Cl
The compound features a fused ring structure with nitrogen atoms that contribute to its diverse biological interactions.
Biological Activity Overview
The biological activities of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile have been studied in various contexts:
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating specific cellular pathways that regulate cell death and proliferation.
- Case Study : In vitro studies have shown that naphthyridine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds typically range from 10 µM to 20 µM depending on the specific derivative and cell line tested.
Anti-inflammatory Properties
Naphthyridine compounds have also demonstrated anti-inflammatory effects:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In animal models of inflammation, treatment with naphthyridine derivatives resulted in reduced edema and inflammatory markers.
Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/Effectiveness |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | IC50 = 10–20 µM |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production | Significant reduction in edema |
| Antimicrobial | Inhibits growth of bacteria and fungi | Varies by organism |
Case Studies
-
Anticancer Activity in Breast Cancer Cells
- A study evaluated the effect of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value around 15 µM.
-
Anti-inflammatory Effects in Rodent Models
- In a model of induced paw edema in rats, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells.
The exact mechanism by which 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound interacts with specific enzymes or receptors involved in cell signaling pathways.
- It may modulate gene expression related to apoptosis and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
